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Sodium feredetate

Iron bioavailability Food fortification Phytic acid inhibition

Sodium feredetate (CAS 15708-41-5), systematically named ferric sodium ethylenediaminetetraacetate or NaFeEDTA, is a chelated ferric iron complex in which iron(III) is sequestered within the hexadentate ligand EDTA, rendering it a non-ionised, water-soluble iron source. Unlike simple ferrous salts, the EDTA cage protects iron from interactions with dietary inhibitors such as phytic acid and polyphenols, conferring distinct bioavailability advantages in challenging food matrices and in populations with predominantly plant-based diets.

Molecular Formula C10H12FeN2NaO8
Molecular Weight 367.05 g/mol
CAS No. 15708-41-5
Cat. No. B152643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium feredetate
CAS15708-41-5
Synonymsammonium ferric edetate
EDTA Fe(III)
EDTA ferric ammonium
Fe(III)-EDTA
Fe(III)-edta complex (1:1)
Fe(III)-EDTA, ammonium salt
Fe(III)-EDTA, potassium salt
Fe(III)-EDTA, sodium salt
Fe(III)-EDTA, sodium salt, trihydrate
ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen
ferric EDTA
ferric sodium edetate
ferric-edta
hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III)
iron(III) EDTA
Irostrene
monoferric edetate
NaFeEDTA
sodium feredetate
sodium iron EDTA
Sytron
Molecular FormulaC10H12FeN2NaO8
Molecular Weight367.05 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
InChIInChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4
InChIKeyMKWYFZFMAMBPQK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Feredetate (NaFeEDTA) Compound Overview for Scientific Procurement and Formulation


Sodium feredetate (CAS 15708-41-5), systematically named ferric sodium ethylenediaminetetraacetate or NaFeEDTA, is a chelated ferric iron complex in which iron(III) is sequestered within the hexadentate ligand EDTA, rendering it a non-ionised, water-soluble iron source [1]. Unlike simple ferrous salts, the EDTA cage protects iron from interactions with dietary inhibitors such as phytic acid and polyphenols, conferring distinct bioavailability advantages in challenging food matrices and in populations with predominantly plant-based diets [2]. The compound is listed in the WHO Model List of Essential Medicines (ATC B03AB03) and is employed both as an oral therapeutic for iron deficiency anemia and as a food fortificant in cereals, condiments, and beverages.

Why Ferrous Sulfate or Ferrous Fumarate Cannot Simply Substitute Sodium Feredetate in Procurement Specifications


Sodium feredetate is not interchangeable with conventional ferrous iron salts (e.g., ferrous sulfate, ferrous fumarate) or other ferric complexes because its EDTA chelation fundamentally alters iron absorption kinetics, inhibitor susceptibility, and post-absorptive safety profiles. In phytate- and polyphenol-rich dietary contexts typical of developing-country diets, iron absorption from ferrous sulfate is markedly suppressed, whereas NaFeEDTA partially escapes this inhibition [1]. Moreover, ferrous sulfate generates a pronounced spike in circulating non-transferrin-bound iron (NTBI), a pro-oxidant species implicated in malaria pathogenesis, while NaFeEDTA does not elevate NTBI above baseline [2]. Substituting NaFeEDTA with a simple ferrous salt therefore risks both reduced efficacy in target populations and a potentially inferior safety margin in malaria-endemic regions, making compound-specific procurement essential for programmes where these attributes are critical.

Quantitative Comparative Evidence for Sodium Feredetate vs. Closest In-Class Analogs


NaFeEDTA Iron Absorption in Phytate-Rich Meals: 2–3× Higher Than Ferrous/Ferric Sulfate

In a paediatric absorption study (milk-rice-sugar vehicle, 5 mg Fe dose), mean percent iron absorption from NaFeEDTA was 8.6% ± 1.9 versus 3.3% ± 1.5 from ferric sulfate (Fe₂(SO₄)₃), representing a 2.6-fold advantage [1]. In adults consuming a phytate-containing standard meal (beans, tortillas, bread, coffee; 5 mg Fe), NaFeEDTA absorption was 2 to 3 times greater than that of Fe₂(SO₄)₃ [1]. A confirmatory review concluded that in the presence of phytic acid, iron absorption from NaFeEDTA is 2 to 3 times higher than from ferrous sulfate [2]. Under extreme inhibitory conditions (high-phytate whole-maize porridge, 3 mg Fe), NaFeEDTA combined with phytase and ascorbic acid achieved 7.4% absorption versus 1.5% from FeSO₄ without enhancers (P<0.001), an approximately 5-fold difference [3].

Iron bioavailability Food fortification Phytic acid inhibition

NaFeEDTA vs FeSO₄ in Soy Sauce: 2.2× Higher Iron Absorption in Chinese Women

Using a stable-isotope crossover design in 10 healthy Chinese women consuming a typical plant-based diet, iron absorption from Na⁵⁸FeEDTA-fortified soy sauce was 10.51% ± 2.83 versus 4.73% ± 2.15 from ⁵⁴FeSO₄-fortified soy sauce (difference of 5.78 percentage points; P<0.01), representing a 2.2-fold advantage for NaFeEDTA [1]. This study confirms that the absorption superiority of NaFeEDTA over ferrous sulfate observed in Western-style meals extends to Asian condiment vehicles and plant-based dietary patterns, where phytic acid and tannins are abundant.

Stable isotope absorption Soy sauce fortification Plant-based diet

Superior Hemoglobin Improvement vs Ferrous Sulfate: Meta-Analysis of Controlled Trials

A systematic review and meta-analysis of controlled trials comparing NaFeEDTA with FeSO₄ for treating iron deficiency reported significantly higher end-of-intervention hemoglobin concentrations in the NaFeEDTA arm, with a weighted mean difference (WMD) of +7.01 g/L (95% CI 3.57–10.45; P<0.0001) [1]. The prevalence of iron deficiency anemia was also lower with NaFeEDTA, showing a risk difference of −26% (95% CI −44% to −8%; P=0.004) [1]. These findings indicate that in typical dietary settings where iron absorption inhibitors are prevalent, NaFeEDTA translates its bioavailability advantage into clinically meaningful hemoglobin gains superior to those attained with FeSO₄.

Iron deficiency anemia Hemoglobin response Systematic review

Absence of Non-Transferrin-Bound Iron (NTBI) Generation vs Ferrous Sulfate: A Safety Differentiator

In two independent randomised crossover studies—one in healthy iron-adequate Guatemalan men [1] and one in women with marginal iron stores [2]—oral administration of 100 mg iron as NaFeEDTA did not elevate circulating NTBI concentrations above baseline (water control) at any time point up to 270 minutes post-dose. In contrast, an equal iron dose as FeSO₄ produced a substantial and statistically significant NTBI surge in both cohorts (P<0.05 vs water and vs NaFeEDTA). The administration of NaFeEDTA and iron polymaltose resulted in a highly significant suppression of NTBI appearance, categorising both as 'slow-release' iron compounds with complex absorption kinetics [2].

NTBI safety Malaria risk Iron supplementation safety

NaFeEDTA vs Ferrous Fumarate: 40% Higher Iron Absorption in Haitian Women and Children

A randomised crossover absorption study in 22 Haitian mother-child pairs consuming wheat flour bread rolls fortified with stable iron isotopes demonstrated that geometric mean iron absorption from NaFeEDTA was 13.06% (95% CI 9.23–19.10) in women and 12.99% (95% CI 9.18–18.39) in children, compared with 9.24% (6.35–13.44) and 9.26% (7.00–12.31) from ferrous fumarate, respectively (P<0.05 between compounds) [1]. The relative increase was 40% higher for NaFeEDTA. Notably, H. pylori infection did not affect iron absorption from NaFeEDTA in children, whereas published evidence indicates H. pylori may impair absorption from ferrous salts [1].

Ferrous fumarate comparator Stable isotope erythrocyte incorporation Wheat flour fortification

Equivalent Hemoglobin Response at 34–66% of the Elemental Iron Dose of Ferrous Fumarate in Pregnancy

A randomised double-blind trial in 48 anaemic pregnant women (Hb <10 g/dL, gestation 12–26 weeks) compared sodium feredetate at 33 mg elemental iron twice daily (Group A) and 66 mg twice daily (Group B) against ferrous fumarate at 100 mg elemental iron twice daily (Group C) over 75 days [1]. Mean haemoglobin rise from baseline was 1.79 g/dL (95% CI 0.71–2.87, P<0.05) in Group A, 1.84 g/dL (0.82–2.86, P<0.05) in Group B, and 1.63 g/dL (0.38–2.88, P<0.05) in Group C. Thus, sodium feredetate at 33–66 mg Fe produced haemoglobin responses comparable to, or numerically superior to, ferrous fumarate at 100 mg Fe, with no adverse effects reported for sodium feredetate [1].

Pregnancy anemia Ferrous fumarate comparator Dose-sparing efficacy

Sodium Feredetate Application Scenarios Grounded in Quantitative Comparative Evidence


Fortification of Phytate-Rich Cereal Flours and Complementary Foods for Public Health Programmes

In wheat, maize, and sorghum fortification programmes targeting iron-deficient populations with predominantly plant-based diets, sodium feredetate is the evidence-supported compound of choice. Section 3 evidence demonstrates 2–3× higher iron absorption compared with ferrous sulfate in the presence of phytic acid [1] and 40% higher absorption versus ferrous fumarate in wheat flour matrices [2]. The compound's demonstrated ability to resist phytate and polyphenol inhibition eliminates the operational need for co-fortification with high-dose ascorbic acid, simplifying premix formulation and reducing cost, while its negligible impact on the colour and sensory properties of flour-based products (instant noodles, porridge) has been directly confirmed against ferrous sulfate [3].

Oral Iron Supplementation in Malaria-Endemic Regions Requiring NTBI-Sparing Safety Profiles

In geographic zones where Plasmodium falciparum malaria is holoendemic (sub-Saharan Africa, parts of Asia and Latin America), sodium feredetate-based oral iron supplements present a quantifiable safety advantage. Direct crossover evidence shows that 100 mg oral iron as NaFeEDTA generates no detectable NTBI above baseline in both men and women, whereas an identical dose of ferrous sulfate triggers a significant NTBI peak [4]. Since NTBI is a well-established promoter of malaria parasitaemia and bacterial sepsis, procurement of NaFeEDTA-based formulations for antenatal and paediatric supplementation in these settings is supported by mechanistic safety data that generic ferrous salts cannot match.

Pregnancy Iron Supplementation with Dose-Reduction Potential to Mitigate Gastrointestinal Intolerance

The randomised controlled trial evidence showing that 33 mg elemental iron as sodium feredetate (twice daily) achieves haemoglobin responses comparable to 100 mg elemental iron as ferrous fumarate (twice daily) in anaemic pregnant women [5] supports formulation strategies that reduce total elemental iron load. Lower administered iron doses are associated with improved gastrointestinal tolerability and compliance, a critical factor in antenatal care. Pharmaceutical manufacturers can leverage this dose-sparing evidence to develop lower-dose, better-tolerated prenatal iron products while maintaining therapeutic equivalence.

Fortification of Polyphenol-Rich Beverages and Condiments (Coffee, Soy Sauce) Without Sensory Degradation

In liquid vehicles such as soy sauce and coffee, where polyphenol-iron interactions can both reduce bioavailability and generate undesirable colour/flavour changes, sodium feredetate has demonstrated clear superiority. Absorption data from NaFeEDTA-fortified soy sauce confirms 2.2× higher bioavailability than FeSO₄-fortified soy sauce in women consuming a typical Chinese diet [6]. A 2025 comprehensive evaluation of seven iron fortificants in coffee found ferric sodium EDTA to exhibit the highest solubility and stability, with minimal interaction with coffee polyphenols (confirmed by FTIR, <1.0 mmol FeCl₃/TAE complexation) and negligible impact on key volatile aroma compounds, whereas ferrous fumarate and electrolytic iron generated detectable off-flavours [7].

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